Avridine
Description
Contextualization of Avridine as a Lipoidal Amine and Interferon Inducer
This compound is chemically characterized as a lipoidal amine, possessing the molecular formula C43H90N2O2 nih.govuni.lufda.gov. This classification highlights its composition, which includes long lipid chains and amine groups, contributing to its biological properties. Originally identified as a potent inducer of interferon (IFN) and an antiviral agent, this compound stimulates the production and release of interferons, which are crucial components of the innate immune response nih.govtandfonline.comebi.ac.uk. Beyond its direct interferon-inducing capabilities, this compound has demonstrated potent adjuvant effects across a spectrum of antigens, including those derived from viruses, bacteria, and protozoa tandfonline.com. When formulated, particularly within liposomes, this compound has been shown to enhance antibody responses and promote mucosal immunity tandfonline.com. Its biological impact extends to immune cell modulation, acting as a macrophage-activating agent and enhancing the bactericidal activity of neutrophils and the cytotoxicity of lymphocytes tandfonline.com.
Historical Perspective of Acridine (B1665455) Derivatives in Medicinal Chemistry
The study of this compound is rooted in a rich historical context provided by acridine derivatives, a class of nitrogen-containing heterocyclic compounds with a long-standing presence in medicinal chemistry. Acridine itself (PubChem CID: 9215) was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro wikipedia.orgptfarm.plencyclopedia.pub. Initially, in the 19th century, acridine derivatives found industrial applications as pigments and dyes rsc.org.
A pivotal moment in their medicinal history occurred in 1912 when Paul Ehrlich and Alfred Benda proposed their use as antimicrobial agents, with clinical applications commencing in 1917 ptfarm.ploup.comresearchgate.netnih.gov. During World War I and World War II, aminoacridines, such as acriflavine (B1215748) (a mixture containing 3,6-diamino-10-methylacridine chloride and 3,6-diaminoacridine), were extensively employed as antibacterials and antimalarials ptfarm.ploup.comresearchgate.netnih.gov. The planar aromatic structure of acridines facilitates their intercalation with DNA, a fundamental mechanism underlying many of their diverse biological activities, including their anticancer properties rsc.orgnih.govresearchgate.netnih.govmdpi.combenthamdirect.com. Despite the later emergence of penicillins, which eclipsed acridines in antisepsis, a resurgence of interest in acridine derivatives has occurred in response to the growing challenge of drug-resistant bacterial infections ptfarm.ploup.comresearchgate.netnih.gov.
Overview of Research Trajectories for this compound and Related Acridines
Research into this compound and other acridine derivatives continues to explore their potential across various therapeutic areas, driven by their diverse biological activities.
This compound-Specific Research Findings: this compound's research trajectory has primarily focused on its immunomodulatory and antiviral properties. Early studies established its role as an interferon inducer and antiviral agent tandfonline.com. Its efficacy as an adjuvant for viral vaccines, particularly when integrated into liposomal formulations, has been demonstrated in animal models, such as chickens tandfonline.com. Investigations have also explored this compound's impact on tumor growth, revealing complex and sometimes opposing effects depending on the treatment regimen. For instance, this compound was observed to decrease tumor persistence when administered one or five days post-viral infection. Conversely, administration one day prior to viral infection could shorten the prepatent period and increase tumor persistence. These effects were correlated with the levels of serum interferon and the activity of natural killer (NK) cells, suggesting a nuanced interplay with the host's immune response nih.gov.
Research Trajectories of Related Acridines: The broader class of acridine derivatives exhibits a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, and antiviral effects rsc.orgresearchgate.netnih.govnih.gov. Many acridine and acridone (B373769) analogues have been synthesized and evaluated for their antitumor, antimicrobial, and antiviral potential rsc.org.
Specific examples of research findings include:
Interferon Induction and Antiviral Activity: Acridine drugs like Acranil have shown antiviral efficacy against vaccinia virus and are known to induce interferon-like substances. Comparative studies have positioned Acranil's interferon-inducing capacity as intermediate, stronger than quinacrine (B1676205) but weaker than tilorone, based on equal weight administration vulcanchem.comnih.govasm.org. Furthermore, acridine acetic acid derivatives, such as 10-carboxymethyl-9-acridanone (CMA), have been identified as potent interferon inducers, with ongoing research exploring their potential against coronaviruses, including SARS-CoV-2 antibiotics-chemotherapy.runih.gov.
Anticancer Applications: Acridine derivatives are extensively studied as DNA intercalators and inhibitors of topoisomerase enzymes, which are vital for DNA replication and repair. This mechanism underpins their development as anticancer agents nih.govmdpi.combenthamdirect.comontosight.ainih.gov. Acriflavine (PubChem CID for Proflavine, a component, is 7096), for instance, is recognized for its anticancer activity, interfering with hypoxia-inducible factor and inhibiting protein kinases and topoisomerases nih.gov.
Diagnostic and Other Applications: Beyond therapeutics, acridine derivatives are explored as fluorescent probes for biological studies and in cancer theranostics, leveraging their ability to preferentially accumulate in the acidic microenvironment of tumor tissues ontosight.aisioc-journal.cnontosight.aifrontiersin.org. The development of novel acridine derivatives with tailored properties remains an active area of research, aiming to advance cancer therapy and diagnostic techniques ontosight.ai.
Table of Comparative Interferon Induction by Tricyclic Compounds
| Compound | Core Structure | Interferon Inducing Capacity (Relative) | Antiviral Efficacy (Relative) | Reference |
| Tilorone | Fluorenone derivative | High | High | vulcanchem.comnih.govasm.org |
| Acranil | Acridine derivative | Moderate | Moderate | vulcanchem.comnih.govasm.org |
| Quinacrine | Acridine derivative | Low | Low | vulcanchem.comnih.govasm.org |
This table illustrates the varying interferon-inducing and antiviral potencies among structurally related tricyclic compounds, highlighting the impact of specific molecular modifications on biological activity.
Structure
2D Structure
Properties
IUPAC Name |
2-[3-(dioctadecylamino)propyl-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(38-35-39-45(40-42-46)41-43-47)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46-47H,3-43H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRAKRZUCLRBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H90N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189078 | |
| Record name | Avridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35607-20-6 | |
| Record name | Avridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avridine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9J7O7YNSW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Molecular Interactions of Avridine
Cellular and Subcellular Modulations by Avridine
Lymphoid Cell Trafficking Dynamics (e.g., Lymph Node and Paracortex)
This compound significantly influences the dynamics of antigen localization and retention within mucosal lymphatic tissues, particularly the Peyer's patches. Research findings indicate that this compound enhances the uptake, localization, and retention of antigens in Peyer's patches. artandersonmd.comartandersonmd.com This effect is critical given that secretory immunity relies on antigen processing by mucosal lymphatic tissues. artandersonmd.com
Studies examining the distribution of labeled antigens, such as 3H-uridine-labeled reovirus, demonstrated a notable increase in antigen uptake in Peyer's patches when the virus was associated with this compound, compared to virus alone. artandersonmd.com Furthermore, this compound appeared to slow the degradation of the antigen, allowing for its prolonged detectability within Peyer's patches. artandersonmd.com
While this compound's impact is pronounced in Peyer's patches and the spleen, studies have reported no significant changes in the mesenteric lymph nodes following its administration. artandersonmd.com The selective enhancement of antigen-specific IgA responses observed with this compound is attributed to its ability to concentrate antigen in tissues that play a functional role in generating IgA-committed B-cell precursors, such as Peyer's patches. artandersonmd.com Most of the retained this compound within Peyer's patches has been observed to be sequestered in mononuclear cells located beneath the follicle-associated epithelium. artandersonmd.com
The lymph node paracortex, often referred to as the T-cell zone, is a region within the lymph node where dendritic cells (DCs) activate and present antigens to T-cells. biorxiv.orgfrontiersin.org This area is characterized by a network of fibroblastic reticular cells (FRCs) that secrete chemokines, such as CCL19 and CCL21, which guide the trafficking of T-cells and dendritic cells into the paracortex. biorxiv.orgfrontiersin.orgnih.gov Lymphocytes continuously migrate through secondary lymphoid organs like lymph nodes, with naive T cells entering via high endothelial venules (HEVs) and migrating to the paracortex. frontiersin.org While direct molecular interactions of this compound with specific chemokines or FRCs in the paracortex have not been explicitly detailed in the provided research, its role in enhancing antigen processing and presentation by mucosal lymphatic tissues implicitly affects the subsequent cellular interactions and trafficking that occur in these lymphoid environments.
Antigen Uptake and Retention in Mucosal Lymphatic Tissues
This compound plays a pivotal role in enhancing the uptake and retention of antigens within mucosal lymphatic tissues, particularly the Peyer's patches, which are crucial for initiating mucosal immune responses. artandersonmd.comartandersonmd.com This property makes this compound a valuable immunologic adjuvant for oral vaccination strategies. artandersonmd.com
Detailed research findings illustrate this effect:
| Antigen Type | Tissue Examined | This compound Effect on Uptake | This compound Effect on Retention | Reference |
| ³H-virus (Reovirus) | Peyer's Patch | Significantly Enhanced | Enhanced | artandersonmd.com |
| ³H-virus (Reovirus) | Small Bowel (minus Peyer's Patches) | Virtually No Difference | Not specified | artandersonmd.com |
The enhanced uptake of antigens like ³H-uridine-labeled reovirus in Peyer's patches when associated with this compound was significant. artandersonmd.com Moreover, this compound was observed to slow the degradation of the antigen, meaning that antigen associated with this compound remained detectable for longer periods compared to antigen alone, which rapidly lost its radioactivity. artandersonmd.com
This enhanced processing and presentation of antigens by mucosal lymphatic tissues, facilitated by this compound, contributes to its general utility for oral vaccination against various mucosal pathogens and toxins. artandersonmd.com For instance, intraduodenal immunization with reovirus and cholera toxin, when combined with this compound, resulted in a 2- to 4-fold enhancement of secretory immune responses. artandersonmd.com The immunopotentiating effect of this compound was found to be dependent on its co-administration with the antigen; this compound alone did not prime responses for these antigens. artandersonmd.com
Preclinical Research Paradigms and Efficacy Assessments of Avridine
Immunological Adjuvant Studies
Avridine has been the subject of numerous preclinical studies to evaluate its efficacy as an immunological adjuvant. Research has demonstrated its capacity to significantly boost immune responses to a variety of antigens, making it a compound of interest in vaccinology.
This compound has been shown to be a potent adjuvant for enhancing both humoral and cell-mediated immune responses to specific antigens such as sheep red blood cells (SRBCs). In preclinical studies, the immunopotentiation effect of this compound was found to be equivalent or even greater than that observed with the well-established Complete Freund's Adjuvant (CFA). artandersonmd.com This lipid amine compound effectively increases antibody formation by enhancing cellular traffic through antigen depots and potentiating the expansion of immunoreactive cell clones. artandersonmd.com
This compound has been identified as an effective adjuvant for viral antigens in avian species, significantly enhancing the efficacy of vaccines against major poultry diseases.
In studies with Newcastle disease virus (NDV), chickens vaccinated with an this compound-adjuvanted vaccine showed significantly higher hemagglutination inhibition (HI) antibody titers compared to those receiving a non-adjuvanted antigen or commercial vaccines. nih.govmdbioproducts.com The protection rates induced by this compound-containing vaccines were comparable to those of oil emulsion vaccines, a standard in the industry. nih.govmdbioproducts.com
Similarly, in turkeys vaccinated against avian influenza virus (AIV), this compound demonstrated significant adjuvant activity. When combined with inactivated AIV antigens (H4N8, H5N2, and H7N3), this compound elicited high cumulative geometric mean HI titres, which were significantly higher than those produced by the antigens administered without an adjuvant. nih.gov
This compound has shown particular promise in the realm of mucosal immunity, especially concerning oral immunization strategies. The compound functions by facilitating the uptake and retention of viral antigens in the Peyer's patches of the gut-associated lymphoid tissue. artandersonmd.cominnov-research.com This enhanced antigen processing leads to a significant increase in the production of specific secretory IgA (s-IgA) in intestinal secretions, a key component of the mucosal immune system. artandersonmd.cominnov-research.com
Research involving intraduodenal immunization in mice with reovirus and Cholera toxin demonstrated that the inclusion of this compound in the inoculum enhanced the secretory immune responses by two- to four-fold within seven days of a single administration. innov-research.com This suggests that this compound can selectively boost antigen-specific IgA responses, a critical factor for protection against pathogens that enter the body through mucosal surfaces. innov-research.comnih.gov
| Antigen | Adjuvant | Relative Enhancement of Secretory IgA Response |
|---|---|---|
| Reovirus | This compound | 2- to 4-fold increase |
| Cholera Toxin | This compound | 2- to 4-fold increase |
To improve its efficacy and delivery, this compound has been incorporated into various formulations, most notably liposomes. Liposomes are microscopic vesicles that can encapsulate compounds like this compound, and their surface charge can be modified to enhance their interaction with immune cells. jbclinpharm.org
In a study evaluating adjuvants for AIV vaccines in turkeys, different formulations of this compound were compared: this compound alone, liposomal this compound with the antigen covalently attached, and positively charged liposomal this compound. nih.gov All formulations significantly increased the antibody response compared to the antigen alone. However, the positively charged liposomal this compound was found to be the most efficacious formulation, inducing the highest local immune response as measured by total AIV-specific antibody in respiratory lavages. nih.gov This is consistent with findings that positively charged liposomes are more readily absorbed by antigen-presenting cells. jbclinpharm.org
| Adjuvant Formulation | Mean HI Titre (vs. H4N8) | Mean HI Titre (vs. H5N2) | Mean HI Titre (vs. H7N3) |
|---|---|---|---|
| Positively Charged Liposomal this compound | High | High | High |
| Liposomal this compound (covalent attachment) | High | High | High |
| This compound | High | High | High |
| None (Antigen Only) | Significantly Lower | Significantly Lower | Significantly Lower |
Inflammatory and Autoimmune Disease Models
Beyond its role as a vaccine adjuvant, this compound has been investigated within the context of inflammatory and autoimmune disease models, primarily due to its potent immunostimulatory properties.
Research has shown that this compound can induce a chronic polyarthritis in Lewis rats when administered as a single intradermal injection. frontiersin.org The resulting condition is morphologically almost indistinguishable from the classic adjuvant-induced arthritis that is triggered by Freund's Complete Adjuvant (FCA), a well-established model for studying T-cell-mediated autoimmune disease. frontiersin.orgfrontiersin.org
The disease induced by this compound follows the same time course and presents with an almost identical pattern of clinical and histopathological features as FCA-induced arthritis. frontiersin.org This Freund's-type adjuvant activity highlights this compound's powerful ability to stimulate the immune system, to the extent that it can provoke an autoimmune-like response against the host's own tissues in certain experimental models. frontiersin.org
Histopathological Manifestations in Articular Tissues
In preclinical studies, this compound is utilized as a potent synthetic adjuvant to induce experimental arthritis in rat models, providing a framework to study the histopathological evolution of the disease. nih.govnih.gov The resulting condition, known as this compound-induced arthritis, displays a clinical appearance and microscopic tissue characteristics that bear a strong resemblance to other established arthritis models, such as collagen-induced and adjuvant-induced arthritis. nih.govbiochemjournal.com
Histopathological examination of affected articular tissues in these models reveals classic signs of severe, chronic, and erosive joint inflammation. nih.gov Key manifestations include a thickened and hyperplastic synovial membrane, which is the tissue lining the joint capsule. biochemjournal.com This is often accompanied by pannus formation, where the inflamed synovial tissue proliferates and grows over the surface of the articular cartilage. biochemjournal.cominotiv.com This invasive tissue is a hallmark of inflammatory arthritis and contributes significantly to joint damage.
Further microscopic analysis shows a reduction in joint space and significant infiltration of inflammatory cells into the synovium. biochemjournal.com Over time, this persistent inflammation leads to the destruction of cartilage and erosion of the underlying bone. nih.govinotiv.com The severity and chronicity of these manifestations can be influenced by the genetic background of the rat strain used. For instance, studies have shown that while most strains develop arthritis, the disease can range from an acute, transient inflammation to a severe and long-lasting chronic condition depending on the strain's genetic makeup, particularly its Major Histocompatibility Complex (MHC) genes. nih.govnih.gov
| Rat Strain | Arthritis Type | Key Histopathological Features | Reference |
|---|---|---|---|
| LEW, DA | Severe, Chronic | Active, erosive joint inflammation lasting several months. | nih.gov |
| LEW.1F | Severe, Chronic | High incidence of chronic, severe arthritis. | nih.gov |
| LEW.1C, LEW.1W | Acute | Development of acute arthritis only, less severe than chronic forms. | nih.gov |
| E3 | Resistant | No development of arthritis observed. | nih.gov |
Antineoplastic and Host Defense Augmentation
This compound's potential in oncology is primarily linked to its function as a powerful immunological adjuvant, which enhances the body's own defense mechanisms. nih.govnih.gov Unlike cytotoxic agents that directly kill cancer cells, this compound's role is centered on augmenting the host's immune response. nih.gov The principle of using adjuvants in cancer therapy is to stimulate and strengthen the immune system's ability to recognize and eliminate tumor cells. frontiersin.org
The augmentation of host defense involves activating various components of both the innate and adaptive immune systems. nih.govnih.gov The innate immune system provides a rapid, non-specific first line of defense, while the adaptive immune system mounts a highly specific and durable response, characterized by immunological memory. nih.gov By stimulating these pathways, adjuvants like this compound can help overcome the immunosuppressive environment often created by tumors, thereby promoting a more effective anti-cancer immune attack. frontiersin.orgecancer.org
The mechanism by which this compound stimulates antitumor host defenses is rooted in its proven ability to induce a strong T-cell-dependent immune response. nih.gov T-cells, particularly cytotoxic CD8+ T-cells, are critical for recognizing and killing cancer cells. nih.gov Non-specific immune stimulation is a strategy used to give a general boost to the immune system. youtube.com Adjuvants achieve this by activating antigen-presenting cells (APCs), such as dendritic cells and macrophages, which are essential for initiating the T-cell response. frontiersin.orgnih.gov
When activated, APCs present tumor-associated antigens to T-cells, effectively "teaching" them to identify and target the cancer. nih.gov This process is enhanced by the production of cytokines—signaling molecules that orchestrate the immune response—which are stimulated by the adjuvant. youtube.com The resulting activation and proliferation of tumor-specific T-cells can lead to the infiltration of tumors by these immune cells and the subsequent destruction of malignant cells. frontiersin.orgnih.gov Research in rat models demonstrates that the arthritis induced by this compound is dependent on T-cells, confirming the compound's capacity to potently activate this specific cellular pathway, which is a cornerstone of modern cancer immunotherapy. nih.gov
| Immune System Component | Action Stimulated by Adjuvant | Relevance to Antitumor Immunity | Reference |
|---|---|---|---|
| Antigen-Presenting Cells (e.g., Dendritic Cells) | Maturation and activation | Presents tumor antigens to T-cells, initiating the adaptive immune response. | nih.gov |
| T-Cells (CD4+ and CD8+) | Activation and proliferation | CD8+ T-cells directly kill tumor cells; CD4+ T-cells help coordinate the overall immune response. | nih.gov |
| Cytokines (e.g., Interferons, Interleukins) | Increased production | Modulate and amplify the immune response, promoting inflammation in the tumor microenvironment and activating various immune cells. | frontiersin.orgyoutube.com |
| Innate Immune Cells (e.g., Natural Killer Cells) | General activation | Provide a rapid, first-line defense by directly killing tumor cells. | nih.gov |
Pharmacological and Biological Investigations of Acridine Derivatives Parent Class Relevance to Avridine
DNA-Targeting Mechanisms of Acridine (B1665455) Derivatives
Acridine derivatives primarily exert their biological effects by targeting DNA, leading to significant alterations in its structure and function.
A hallmark mechanism of acridine derivatives is their ability to intercalate into double-stranded DNA (dsDNA). This process involves the insertion of the planar acridine chromophore between adjacent base pairs of the DNA double helix through non-covalent interactions, including π-π stacking, ionic bonds, hydrogen bonds, and van der Waals forces mdpi.comnih.govresearchgate.netfarmaciajournal.comrsc.orgjscimedcentral.comontosight.aiontosight.aioup.comnih.govinformativejournals.comprezi.comontosight.ainih.gov. This intercalation leads to substantial changes in the DNA's secondary structure, such as unwinding and lengthening of the helix farmaciajournal.com.
Research indicates that acridine derivatives often exhibit a higher binding affinity for guanine-cytosine (GC)-rich DNA sequences compared to adenine-thymine (AT)-rich sequences nih.govresearchgate.netoup.comresearchgate.netnih.gov. The efficiency of DNA binding and subsequent biological activity can be influenced by the specific substituents on the acridine ring, with steric factors playing a role in hindering binding interactions nih.gov. Simple acridine molecules tend to undergo complete intercalation, whereas derivatives with flanking substituents may involve additional steps before full intercalation, which can favor photoinduced electron transfer (PET) with DNA bases rsc.org.
Beyond canonical dsDNA intercalation, acridine derivatives are also recognized for their interactions with non-canonical DNA structures, such as G-quadruplexes. These four-stranded structures, formed by guanine-rich sequences, are found in crucial genomic regions like telomeres and oncogene promoters (e.g., c-MYC, c-KIT, and Bcl-2) mdpi.comcolab.wsmdpi.comnih.govaacrjournals.org. Acridine derivatives can stabilize these G-quadruplex structures, thereby interfering with telomerase activity and associated telomere maintenance, which is a promising strategy in anticancer therapy mdpi.comaacrjournals.org. For instance, certain unsymmetrical bisacridines have been shown to stabilize G-quadruplexes without intercalating into dsDNA colab.ws.
Furthermore, acridine derivatives can interact with mismatched DNA sequences. Acridine-4-carboxamide derivatives, for example, have been demonstrated to increase the thermal stability of short oligodeoxynucleotide probes, enabling better discrimination of single-base mismatches oup.comnih.gov. The acridine moiety itself can act as a fluorophore, facilitating the differentiation between fully matched and point-mutated DNA sequences researchgate.netoup.comnih.gov.
The interaction of acridine derivatives with DNA can trigger DNA damage response pathways within cells. By intercalating into DNA and inhibiting key enzymes, these compounds can induce DNA damage, which in turn activates cellular mechanisms leading to cell cycle arrest and programmed cell death (apoptosis) researchgate.netjscimedcentral.comprezi.commdpi.com. For example, acridine chalcone (B49325) 1C has been shown to induce oxidative DNA damage in human colorectal HCT116 cells mdpi.com. This damage can lead to the phosphorylation and accumulation of p53, a critical tumor suppressor protein that regulates cell cycle progression and apoptosis mdpi.com. The induction of DNA damage by acridine-based topoisomerase inhibitors often results in G2/M phase arrest, a checkpoint before cell division, which subsequently activates the apoptotic pathway researchgate.net.
Acridine-based drugs can actively participate in electron transfer (ET) reactions with DNA rsc.orgnih.govresearchgate.neteurekaselect.com. Depending on their specific chemical structure, some acridine derivatives may act as electron donors (e.g., Amsacrine), while others function as electron acceptors (e.g., N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)) researchgate.neteurekaselect.com. These π-stacking interactions between the acridine ligand and DNA bases are crucial for efficient electron transfer, which can be observed through phenomena like fluorescence quenching upon DNA binding rsc.orgnih.govmdpi.com.
In addition to direct electron transfer, acridine derivatives can contribute to oxidative stress within cells. Reactive oxygen species (ROS) are continuously produced in living cells, and some acridine derivatives can amplify this production, leading to oxidative damage to vital biomacromolecules, including DNA, proteins, and lipids mdpi.commdpi.comfrontiersin.orgwisdomlib.org. For instance, acridine chalcone 1C significantly increased levels of 8-oxoG, a marker of oxidative DNA damage, in colorectal cancer cells mdpi.com. Conversely, some acridone (B373769) derivatives have demonstrated antioxidant activity by scavenging free radicals, thereby mitigating oxidative stress frontiersin.orgwisdomlib.orgjournalagent.com.
Enzyme Inhibition Profiles of Acridine Derivatives
Beyond direct DNA interactions, acridine derivatives are potent inhibitors of various enzymes, with topoisomerases being a primary target.
Acridine derivatives are widely recognized for their ability to inhibit topoisomerase enzymes, particularly Topoisomerase I (Topo I) and Topoisomerase II (Topo II) rsc.orgmdpi.comnih.govmdpi.comresearchgate.netfarmaciajournal.comjscimedcentral.comontosight.aiontosight.aioup.cominformativejournals.comprezi.commdpi.comresearchgate.netmdpi.comnih.govmdpi.comacs.orgresearchgate.net. These enzymes are essential for regulating DNA topology during critical cellular processes such as replication, transcription, and repair prezi.com. By interfering with topoisomerase activity, acridine derivatives can disrupt these vital functions, leading to DNA damage and ultimately cell death.
Acridine derivatives can act as "topoisomerase poisons," which stabilize the transient DNA-topoisomerase cleavage complex. This stabilization prevents the re-ligation of DNA strands after cleavage, leading to persistent DNA double-strand breaks. These breaks trigger cell cycle arrest and apoptosis, making topoisomerase poisons effective chemotherapeutic agents jscimedcentral.comprezi.comresearchgate.netnih.gov. Amsacrine (B1665488) (m-AMSA), a prominent 9-anilinoacridine (B1211779) derivative, is a classic example of a topoisomerase II poison that has shown clinical efficacy in treating acute leukemia rsc.orginformativejournals.commdpi.comresearchgate.netnih.gov.
In contrast to poisons, some acridine-based agents function as "catalytic topoisomerase inhibitors." These compounds inhibit the enzymatic activity of topoisomerases without inducing DNA strand breaks, potentially offering a safer therapeutic profile by reducing the risk of therapy-related secondary malignancies nih.govacs.orgiiarjournals.org. Studies have identified novel acridine derivatives that exhibit potent inhibitory effects on human Topoisomerase IIα (Topo IIα) nih.govmdpi.comacs.orgresearchgate.net. For instance, certain acridine–thiosemicarbazone derivatives (e.g., DL-01, DL-07, and DL-08) have demonstrated significant Topo IIα inhibition at concentrations comparable to amsacrine nih.govmdpi.com. Furthermore, novel 9-benzylaminoacridine derivatives have been developed as dual inhibitors of phosphodiesterase 5 (PDE5) and Topo II, with some compounds exhibiting very high potency against Topo II mdpi.com.
Cellular Effects and Signal Transduction of Acridine Derivatives
While specific detailed cellular effects of Avridine beyond its immunomodulatory and antiviral classifications are not extensively documented in the provided search results, its classification as an acridine derivative suggests that it may share some of the cellular and signal transduction properties observed in other compounds within this class. The core acridine structure is known to interact with DNA and modulate key cellular pathways.
Cell Cycle Regulation and Checkpoint Perturbations (e.g., G2/M Arrest, Polyploidy)
Acridine derivatives are recognized for their ability to induce cell cycle arrest and DNA damage, often through their interaction with DNA and inhibition of topoisomerase enzymes. acs.orgmdpi.comnih.govmdpi.com These enzymes are crucial for DNA replication and transcription, and their inhibition can lead to the accumulation of DNA strand breaks. acs.orgnih.gov For instance, certain acridine derivatives have been shown to induce G0/1 or G2/M cell cycle arrest in cancer cells. nih.govmdpi.comtandfonline.com This arrest is often accompanied by the phosphorylation of key proteins like ATM (Ataxia telangiectasia mutated kinase) and histone H2A.X (Ser139), indicative of a DNA damage response. nih.govmdpi.com The phosphorylation of cyclin-dependent kinase 2 (CDK2) at Tyr15, leading to attenuated kinase activity, can also contribute to G0/1 arrest. nih.gov While direct evidence for this compound's specific impact on cell cycle checkpoints or induction of polyploidy is not available in the provided information, its membership in the acridine class suggests a potential for such effects, which could contribute to its broader biological actions, such as antiviral activity by hindering viral replication.
Programmed Cell Death Induction (Apoptosis)
Many acridine derivatives are known to induce programmed cell death, specifically apoptosis, in various cell types, including tumor cells. mdpi.comacs.orgmdpi.comtandfonline.comnih.govnih.govwipo.int This apoptotic induction is frequently p53-dependent, meaning it relies on the activation of the tumor suppressor protein p53. tandfonline.comnih.govnih.govwipo.intaacrjournals.org The mechanism often involves the activation of the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to a decrease in mitochondrial membrane potential. nih.gov Acridine Orange, another acridine derivative, is widely used as a vital dye to visualize and detect apoptotic cells due to its selective staining properties for nucleic acids during cell death. sigmaaldrich.comnih.govbiotium.com While direct studies on this compound's ability to induce apoptosis were not found, the pro-apoptotic activity is a significant characteristic of its parent class, suggesting a possible, albeit unconfirmed, cellular effect.
Transcriptional and Proteomic Responses (e.g., p53 Stabilization and Transcriptional Activity)
A notable transcriptional response induced by acridine derivatives is the stabilization and activation of the tumor suppressor protein p53. tandfonline.comnih.govnih.govwipo.intaacrjournals.org This stabilization often occurs by blocking p53 ubiquitination, a process distinct from the phosphorylation events (e.g., at Ser15 or Ser20) typically associated with DNA damage-induced p53 stabilization. tandfonline.comnih.govaacrjournals.org This leads to increased p53 protein levels and enhanced transcriptional activity of its target genes, such as p21, MDM2, and DR5. mdpi.commdpi.comtandfonline.com Beyond p53, acridine derivatives can elicit broader transcriptional changes, including the upregulation of long non-coding RNAs (lncRNAs) and genes involved in stress responses. nih.govbiorxiv.orgacs.org These transcriptional and proteomic modulations are central to the cellular responses to acridine compounds. For this compound, as an interferon inducer and immunomodulator, such broad transcriptional and proteomic alterations, particularly those related to stress responses and immune pathways, could be integral to its observed biological activities.
Angiogenesis Modulation
Research on the modulation of angiogenesis by acridine derivatives is emerging. For instance, acriflavine (B1215748), an acridine derivative, has been shown to reduce proliferation, network formation, and angiogenic capacity in human endothelial cells. nih.gov This effect was linked to its topoisomerase inhibition rather than specific HIF1 inhibition, leading to changes in gene expression. nih.gov However, specific data linking this compound directly to angiogenesis modulation was not identified in the provided search results. Therefore, while the parent class shows activity in this area, direct evidence for this compound's role in angiogenesis modulation is currently absent.
Autophagy Regulation
Autophagy, a cellular process involving the degradation and recycling of cellular components, can be influenced by acridine compounds. Acridine Orange is commonly used as a fluorescent dye to track acidic vesicles, including autophagosomes and lysosomes, which are key organelles in the autophagy pathway. biorxiv.orgresearchgate.net Studies using Acridine Orange have revealed alterations in acidic vesicle distribution and potential links to autophagy pathways in response to various cellular stressors. biorxiv.org While the provided information highlights the utility of acridine dyes in studying autophagy, and general dysregulation of autophagy can be induced by external stressors, direct evidence specifically detailing this compound's role in regulating autophagy was not found. However, given its immunomodulatory properties, which often intersect with autophagic processes, this remains an area of potential, albeit unconfirmed, cellular influence for this compound.
Vesicular Trafficking and Organelle Dynamics Alterations
Acridine Orange is a well-established tool for visualizing and assessing alterations in acidic vesicle distribution and morphology, suggesting its utility in studying vesicular trafficking and organelle dynamics. biorxiv.orgmdpi.compnas.orgnih.govscielo.br Changes in vesicle area, shape, and eccentricity have been observed with acridine orange staining, indicating potential alterations in vesicular trafficking or cellular secretory pathways. biorxiv.org The endo-lysosomal pathway and vesicular trafficking are fundamental cellular processes that can be altered by various factors, including drugs. mdpi.comnih.gov While the search results demonstrate the capacity of acridine compounds (like Acridine Orange) to serve as indicators for these cellular changes, and general alterations in vesicular trafficking can influence signal transduction pathways, direct research detailing how this compound specifically alters vesicular trafficking or organelle dynamics was not found.
Alterations in Cellular Metabolism and Protein Synthesis
Acridine derivatives are recognized as multi-target compounds that can influence various biochemical pathways beyond direct DNA interaction, including DNA synthesis, protein, and lipid metabolism. chembase.cnlabsolu.canih.govtmj.ro Research has shown that certain acridine compounds can inhibit proteasome activity, a critical pathway for protein degradation within cells. For instance, novel tetra-acridine complexes have demonstrated both in vitro and cellular proteasome inhibition, concurrently displaying DNA interaction and cytotoxicity against cancer cells. labsolu.canih.gov This dual mechanism of action, affecting both DNA and protein metabolism, highlights their potential as versatile therapeutic agents. Furthermore, some acridine compounds have been observed to induce alterations in the enzymes of the Krebs cycle, indicating a broader impact on cellular energy metabolism. uni.lu Acridine derivatives are also known to activate the tumor suppressor protein p53 by blocking its ubiquitination, which subsequently leads to p53-dependent cell death through the activation of Bax, a key inducer of apoptosis. uni.lu These multifaceted effects on cellular metabolism and protein synthesis underscore the complex pharmacological profiles of acridine derivatives, which can serve as a model for developing compounds with broad biological impact.
Structure-Activity Relationship (SAR) and Rational Design Strategies for Acridine Derivatives
Influence of Substituent Position and Nature on Biological Activity
Detailed SAR studies have revealed that the position and chemical nature of substituents on the acridine core are critical determinants of biological activity:
Substituent Position :
Acridine derivatives with electron-donating groups at the 7- or 8-positions have shown enhanced anticancer activity against various cancer cell lines. sigmaaldrich.com
For 9-aminoacridine (B1665356) derivatives, substitution with a methoxy (B1213986) group at position C2 of the acridine ring and a trifluoromethyl group at position C3 of the attached benzene (B151609) ring resulted in potent anticancer activity. chembase.cn
The 9-position of the acridine core is particularly significant, with the introduction of heterocyclic rings at this position leading to a substantial increase in activity against Plasmodium falciparum. chembase.cn Similarly, various substituents at the 9-position have demonstrated considerable activity against both Gram-positive and Gram-negative bacteria. uni.lu
The length and nature of the linker connecting the acridine moiety to other functional groups, such as a benzimidazole (B57391) ring, also play a crucial role in determining cytotoxicity. sigmaaldrich.com
Nature of Substituent :
The size, length, and electronegativity of substituents directly impact the cytotoxicity of acridine derivatives. sigmaaldrich.com
A methoxy substituent at C2, for example, has been found to be approximately three times more potent than a methyl or chloro group in certain contexts. sigmaaldrich.com
In the context of antimalarial activity, chloro and methoxy substituents on the acridine structure led to higher inhibition of β-hematin formation. chembase.cn
In a study involving spermine (B22157) conjugation, aminoacridines (with an amine linkage at C9) exhibited higher potency (IC50 values around 2 µM) compared to amidoacridines (with an amide linkage at C9), which had IC50 values between 20 and 40 µM.
| Acridine Derivative Type | Substituent Position/Nature | Observed Activity/Effect | Reference |
|---|---|---|---|
| General Acridine Derivatives | 7- or 8-substituted with electron-donating group | Increased anticancer activity | sigmaaldrich.com |
| 9-Aminoacridine Derivatives | -OCH3 at C2, -CF3 at C3 (benzene ring) | Potent anticancer activity | chembase.cn |
| 9-Aminoacridine Derivatives | Heterocyclic ring at C9 | Increased activity against P. falciparum | chembase.cn |
| General Acridine Derivatives | Methoxy at C2 vs. Methyl/Chloro at C2 | Methoxy more potent (approx. 3-fold) | sigmaaldrich.com |
| Acridine-Spermine Conjugates | Amine linkage at C9 (aminoacridines) | Higher potency (IC50 ~2 µM) | |
| Acridine-Spermine Conjugates | Amide linkage at C9 (amidoacridines) | Lower potency (IC50 20-40 µM) |
These detailed SAR insights for acridine derivatives provide a blueprint for rational drug design, emphasizing that even subtle changes in chemical structure can lead to significant differences in biological efficacy. The principles gleaned from these studies, particularly regarding the strategic placement and chemical nature of functional groups, are universally applicable in the development and optimization of any bioactive compound, including those functionally related to this compound.
Molecular Hybridization Approaches for Enhanced Efficacy and Overcoming Resistance
Molecular hybridization is a sophisticated strategy in drug discovery that involves the covalent fusion of two or more pharmacophoric fragments from different bioactive substances into a single chemical entity. This approach aims to generate novel compounds with enhanced efficacy, improved affinity, modified selectivity profiles, and potentially dual or multiple modes of action. A key advantage of molecular hybridization is its potential to overcome challenges such as multidrug resistance and to reduce undesired side effects associated with single-target drugs.
In the context of acridine derivatives, molecular hybridization has led to the development of compounds with diverse therapeutic potential. For example, acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids have been synthesized and investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). sigmaaldrich.com Acridine-based derivatives designed through molecular hybridization have also demonstrated high inhibitory activity against multiple protein targets, including tyrosine kinases, which are crucial in cancer pathogenesis. Furthermore, artemisinin-acridine hybrids are being explored for their anticancer activity, aiming to combine the distinct therapeutic benefits of both parent moieties. This strategy underscores a rational approach to drug design, creating molecules that can exert a multifaceted attack on disease targets, thereby offering a promising avenue for developing more effective and resilient therapeutic agents.
Conjugation Strategies for Targeted Cellular Delivery (e.g., Spermine Conjugation, Aptamer-Guided Delivery)
Targeted cellular delivery is a critical strategy in drug development to enhance therapeutic efficacy and minimize off-target effects. Acridine derivatives have been extensively explored in this regard through various conjugation strategies:
Spermine Conjugation : Polyamines, such as spermine, are recognized as effective vectors for the selective delivery of chemotherapeutic agents into cancer cells due to their active transport via the polyamine transport system (PTS). Acridine-spermine conjugates have been synthesized, demonstrating a high affinity for DNA binding and efficient interaction with the PTS. Studies have shown that the type of linkage in these conjugates influences their potency; aminoacridines, where the spermine chain is attached via an amine linkage at the 9-position of the acridine, were found to be more potent than their amidoacridine counterparts. Additionally, spermine conjugation has been shown to induce sequence selectivity in the DNA binding of acridine derivatives, adding another layer of control over their biological interactions.
Aptamer-Guided Delivery : DNA aptamers are short, single-stranded DNA or RNA molecules capable of binding to specific molecular targets with high affinity and selectivity. They are increasingly utilized as carriers for targeted drug delivery, particularly to cancer cells. Acridine orange derivatives, for instance, have been successfully delivered to cancer cells using aptamers like AT11-L0 and AS1411. This aptamer-guided approach can lead to improved accumulation of the drug within target cancer cells and potentially reduce the cytotoxicity of the therapeutic ligand towards non-malignant cells, thereby enhancing the therapeutic index. These conjugation strategies exemplify advanced approaches to precisely deliver potent compounds, a principle that holds significant relevance for the development of any biologically active agent, including those with immunomodulatory or antiviral functions.
Design of Multifunctional Molecules for Specific Therapeutic Applications
The design of multifunctional molecules represents a contemporary paradigm in medicinal chemistry, aiming to create single chemical entities that exert multiple therapeutic actions simultaneously. Acridine derivatives are at the forefront of this approach, being increasingly developed as agents with diverse pharmacological effects to address complex diseases and overcome therapeutic challenges like drug resistance. nih.govnih.gov
Notable examples of multifunctional acridine derivatives include novel tetra-acridines that act as dual inhibitors of both topoisomerase II and the proteasome. nih.gov This dual inhibition targets two distinct but critical cellular pathways, offering a more comprehensive attack on disease mechanisms. Beyond cancer, 9-phosphorylated acridine derivatives are being investigated as multifunctional agents for Alzheimer's disease therapy. These compounds combine the ability to inhibit cholinesterase enzymes with antioxidant activity and the capacity to inhibit β-amyloid self-aggregation, addressing multiple pathological aspects of the disease. Furthermore, acridine-based compounds are being rationally designed with a multi-target approach to combat drug resistance and achieve a broader spectrum of activity against various malignant tumors, often by inhibiting multiple protein targets such as tyrosine kinases. This strategic design of multifunctional acridine molecules highlights a significant shift towards more sophisticated and effective therapeutic interventions.
Advanced Methodologies in Avridine and Acridine Derivative Research
Spectroscopic and Biophysical Characterization Techniques
Spectroscopic and biophysical methods are fundamental for probing the interactions of Avridine and acridine (B1665455) derivatives with biomolecules like DNA and proteins, offering insights into binding affinity, mode, and induced structural changes.
UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the binding interactions of compounds with DNA and proteins. Changes in the absorption spectra of a compound upon interaction with a biomolecule, such as shifts in the maximum absorption wavelength (bathochromic or hypsochromic shifts) and changes in absorbance intensity (hypochromism or hyperchromism), indicate complex formation. For acridine derivatives, significant absorption bands are typically observed in the 350-450 nm range, characteristic of the π-electron energy levels of the acridine ring researchgate.net. For instance, studies on acridine-thiosemicarbazone derivatives interacting with calf thymus DNA (ctDNA) have shown significant hyperchromicity (up to 92.58%) and slight bathochromic shifts (e.g., Δλ 6 nm), confirming complex formation mdpi.com. Conversely, other acridine derivatives have exhibited hypochromism (decrease in peak intensity) upon binding to DNA, which is often indicative of an intercalative binding mode researchgate.netmdpi.comresearchgate.net. The extent of these spectral changes can be used to calculate binding constants (Kb), which typically range from 1 × 104 to 1 × 106 M-1 for intercalative complexes researchgate.net.
Fluorescence spectroscopy is a highly sensitive technique employed to investigate the binding of compounds to DNA and proteins. Changes in fluorescence intensity, emission maxima, or lifetime can reveal binding events. When a fluorescent compound like an acridine derivative binds to DNA, its emission intensity can be quenched or enhanced, and sometimes a shift in the maximum fluorescence emission wavelength is observed mdpi.comnih.govsci.am. For example, acridine-thiosemicarbazone derivatives have shown quenching of their emission intensity upon DNA addition, suggesting an electron transfer between the excited ligand and DNA bases, consistent with complex formation mdpi.com. Acridine Orange, a fluorescent dye, exhibits green fluorescence when bound to double-stranded DNA and red fluorescence when interacting with single-stranded RNA, making it useful for visualizing nucleic acids and studying cellular structures marketresearchintellect.comhimedialabs.com. Competitive binding assays, often involving displacement of known DNA-binding dyes like ethidium (B1194527) bromide (EB), are also performed using fluorescence spectroscopy to determine binding affinity and mode. If a compound displaces EB, it suggests an intercalative binding mode mdpi.comresearchgate.netnih.gov. Time-resolved fluorescence spectroscopy is also utilized to analyze DNA-protein interactions, providing insights into macromolecular structure and dynamics researchgate.net.
Circular Dichroism (CD) spectroscopy is a powerful tool for assessing conformational changes in biomolecules (proteins, nucleic acids) upon ligand binding, especially when the biomolecule possesses intrinsic chirality or the ligand induces chirality in its environment nih.govunivr.itlibretexts.org. In the context of DNA interactions, CD spectra can reveal changes in the DNA helix structure, such as alterations in base stacking, which are characteristic of different binding modes (e.g., intercalation, groove binding) nih.govchemicalpapers.comnih.govustc.edu.cn. For proteins, CD in the far-UV region (190-250 nm) provides information on secondary structural elements (alpha-helix, beta-sheet), while the near-UV region (250-320 nm) reflects tertiary structure and the environment of aromatic amino acid side chains nih.govunivr.itlibretexts.orgresearchgate.net. Acridine derivatives binding to DNA have been shown to induce changes in the circular dichroic spectra of calf thymus DNA, reflecting alterations in its base stacking nih.govchemicalpapers.com.
Thermal denaturation studies, also known as DNA melting experiments, are used to assess the thermal stability of nucleic acid duplexes in the presence and absence of a binding compound. The melting temperature (Tm) is the temperature at which 50% of the DNA duplex has denatured into single strands chemrxiv.org. An increase in the Tm of DNA upon addition of a compound indicates stabilization of the DNA helix, often associated with strong binding modes like intercalation nih.govoup.comacs.org. Conversely, a decrease in Tm suggests destabilization. While intercalation typically leads to an increase in Tm, some acridine derivatives have shown unusual decreases in DNA melting temperature, indicating complex binding mechanisms nih.gov. Studies involving acridine-4-carboxamide derivatives have demonstrated their ability to increase the melting temperature of short oligonucleotide duplexes, with some showing an increase of almost 8°C oup.comoup.com.
Viscosity measurements are a classical hydrodynamic technique used to infer the binding mode of small molecules with DNA. Intercalation, where a planar molecule inserts itself between adjacent base pairs of the DNA helix, causes an unwinding and lengthening of the DNA, leading to a significant increase in the relative viscosity of the DNA solution nih.govchemicalpapers.comrsc.orgmdpi.com. In contrast, groove binding or electrostatic interactions typically cause little to no change, or even a slight decrease, in DNA viscosity mdpi.com. Studies on acridine derivatives have frequently utilized viscosity measurements to confirm an intercalative or partial intercalative binding mode with DNA, observing increases in viscosity proportional to the concentration of the added compound nih.govchemicalpapers.comrsc.orgmdpi.comresearchgate.net.
Cellular and Molecular Biology Assays
Cellular and molecular biology assays are crucial for understanding the biological impact of this compound and acridine derivatives, from their effects on cell viability to their influence on specific molecular pathways. These assays provide direct evidence of a compound's activity within a living system.
Common assays include:
Cell Viability and Proliferation Assays: Techniques like MTT or MTS assays are used to quantify cell metabolic activity and assess cytotoxicity, providing a measure of a compound's effect on cell growth and survival mdpi.com.
Flow Cytometry: This technique allows for the analysis of various cellular parameters, including cell cycle progression, apoptosis (programmed cell death), and intracellular reactive oxygen species (ROS) production, by staining cells with fluorescent probes nih.gov. Acridine Orange, for instance, is used to identify apoptotic and necrotic cells marketresearchintellect.com.
Gene Expression Analysis: Methods such as quantitative real-time PCR (RT-qPCR) and Western blotting are employed to investigate changes in gene and protein expression levels, respectively, to identify molecular targets and affected signaling pathways nih.govmesamalaria.org.
DNA Damage Assays: These assays, including photo-cleavage assays or comet assays, are used to detect and quantify DNA strand breaks or other forms of DNA damage induced by the compounds nih.gov.
Enzyme Inhibition Assays: If a compound is hypothesized to target specific enzymes (e.g., topoisomerases for acridine derivatives), enzyme inhibition assays are performed to confirm and quantify this activity oup.commdpi.com.
Cell Proliferation and Viability Assays (e.g., MTT Assay)
Cell proliferation and viability assays are fundamental in assessing the cytotoxic effects of this compound and acridine derivatives on various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cellular metabolic activity, reflecting cell viability and proliferation mdpi.com. Metabolically active cells convert the yellow MTT tetrazolium dye into insoluble purple formazan (B1609692) mdpi.com.
Research on acridine derivatives frequently employs the MTT assay to determine their inhibitory concentration (IC50) values against cancer cell lines. For instance, studies have shown that many phthalazinone acridine derivatives significantly inhibit the proliferation of various cancer cells, with some compounds exhibiting potent antiproliferative activities in the low micromolar range rhhz.netencyclopedia.pub. A series of 9-acridinyl amino acid derivatives were tested using the MTT assay on K562 and A549 cancer cell lines, revealing several potent inhibitors with IC50 values comparable to or lower than amsacrine (B1665488), a known chemotherapeutic agent nih.gov. Specifically, compounds 8 and 9 were highly effective in the A549 cell line, with IC50 values around 6 µM nih.gov.
Table 1: Representative IC50 Values of Acridine Derivatives in MTT Assays
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 9a | HCT116 | - | rhhz.net |
| Compound 8b | HepG2 | 14.51 ± 1.4 | mdpi.com |
| Compound 8b | HCT-116 | 9.39 ± 0.9 | mdpi.com |
| Compound 8b | MCF-7 | 8.83 ± 0.9 | mdpi.com |
| Compound 8c | U937 | 0.90 | encyclopedia.pub |
| Compound 3b | A549 | 78.04 µg/ml | researchgate.net |
| Compound 8 | A549 | ≈ 6 | nih.gov |
| Compound 9 | A549 | ≈ 6 | nih.gov |
| Compound 136l | K562 | 2.68 | rsc.org |
| Compound 136l | HepG-2 | 8.11 | rsc.org |
| Compound DL-08 | B16-F10 | 14.79 | nih.gov |
Note: Some IC50 values are approximate or presented in different units as reported in the original source.
Cell Cycle Analysis (e.g., Flow Cytometry)
Cell cycle analysis is crucial for understanding how this compound and acridine derivatives affect cell proliferation by modulating the progression through different phases of the cell cycle (G0/G1, S, G2/M) mdpi.commiltenyibiotec.com. Flow cytometry, often utilizing propidium (B1200493) iodide (PI) staining to assess DNA content, is a standard technique for this purpose mdpi.commiltenyibiotec.comiiarjournals.orgmdpi.comresearchgate.net. Acridine orange (AO) staining can also be used to discriminate between G0 and G1 phases miltenyibiotec.compurdue.edu.
Studies have shown that acridine derivatives can induce cell cycle arrest at specific phases. For example, compound 9a, a phthalazinone acridine derivative, was found to cause prominent S cell cycle arrest in HCT116 cells rhhz.net. Other acridine derivatives, such as compounds 7 and 9, have been observed to induce G2/M block in A549 cells, while compounds 6 and 8 induced apoptotic cell death independently of cell cycle regulation nih.gov. In melanoma cells, a chalcone-acridine hybrid (compound 1C) caused G2/M cell cycle arrest mdpi.com. An spiro-acridine compound (AMTAC-06) significantly increased the sub-G1 peak, indicating apoptosis, and reduced cells in the G0/G1 phase in Ehrlich ascites carcinoma cells iiarjournals.org.
Table 2: Effects of Acridine Derivatives on Cell Cycle Phases
| Compound | Cell Line | Effect on Cell Cycle | Reference |
| Compound 9a | HCT116 | Prominent S phase arrest | rhhz.net |
| Compound 8b | HepG2 | Decreased S phase (from 46.39% to 39.15%) | mdpi.com |
| Compound 7 | A549 | G2/M block | nih.gov |
| Compound 9 | A549 | G2/M block | nih.gov |
| Compound 6 | A549 | Apoptotic cell death (cell cycle independent) | nih.gov |
| Compound 8 | A549 | Apoptotic cell death (cell cycle independent) | nih.gov |
| Compound 1C | A2058, BLM melanoma cells | G2/M arrest | mdpi.com |
| AMTAC-06 | Ehrlich ascites carcinoma cells | Increased sub-G1 peak, reduced G0/G1 | iiarjournals.org |
| Compounds 8, 9, 10 | MCF7, DU-145 | G2/M phase arrest | tandfonline.comcardiff.ac.uk |
Apoptosis Detection Assays (e.g., Guava Nexin Assay, PARP Cleavage)
Apoptosis detection assays are critical for confirming programmed cell death as a mechanism of action for this compound and acridine derivatives. Techniques such as Annexin V/PI binding assays (e.g., Guava Nexin assay) and PARP (Poly(ADP-ribose) polymerase) cleavage are commonly employed rhhz.netencyclopedia.pubmdpi.com. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains DNA in cells with compromised membranes (late apoptosis/necrosis) mdpi.com. PARP cleavage is a hallmark of caspase-dependent apoptosis.
Research indicates that acridine derivatives can effectively induce apoptosis. For instance, compound 9a induced remarkable apoptosis in HCT116 cells in a dose-dependent manner, with 81.5% apoptosis at 50 µmol/L rhhz.net. Sulfonamide acridine derivatives like compounds 8b and 7c also induced apoptosis in HepG2 cells, as assessed by Annexin V-FITC assay mdpi.com. Furthermore, studies have shown that acridine derivatives activate p53 and induce tumor cell death through Bax, a key cell death inducer tandfonline.com. PARP cleavage data, along with Guava Nexin assay results, support apoptosis as a primary reason for cell death induced by substituted acridines encyclopedia.pub. A chalcone-acridine hybrid (compound 1C) significantly increased early and late apoptotic/necrotic melanoma cells mdpi.com.
Immunoblotting for Protein Expression and Modification
Immunoblotting, or Western blot analysis, is a powerful technique used to detect and quantify specific proteins in cell lysates, providing insights into protein expression levels and post-translational modifications (e.g., phosphorylation, cleavage) in response to this compound or acridine derivative treatment tandfonline.commdpi.comnih.govresearchgate.net. This method helps in elucidating the molecular pathways affected by these compounds.
Studies have utilized Western blot to investigate the impact of acridine derivatives on various protein targets. For example, acridine derivatives have been shown to induce high levels of p53 protein and activate its transcriptional activity, stabilizing p53 by blocking its ubiquitination without phosphorylation of ser15 or ser20 on p53 tandfonline.com. Immunoblotting has also revealed that acridine-based chalcone (B49325) 1C can significantly reduce ABCC1 protein levels in COLO 320 cells and galectin-1 (GAL1) protein expression in COLO 205 cells, suggesting modulation of transporter proteins and other mechanisms of anticancer activity mdpi.com. Certain acridine derivatives have been found to inhibit XBP1s protein expression, a marker of the IRE1α-XBP1 pathway, which is relevant in multiple myeloma cells nih.gov. Western blot analysis can also assess the levels of cell cycle checkpoint proteins and the activation of caspases, such as caspase-9 and caspase-3, which are indicative of apoptosis researchgate.net.
Live Cell Imaging and Image-Based Profiling
Live cell imaging and image-based profiling offer dynamic, real-time insights into cellular responses to this compound and acridine derivatives, overcoming the limitations of traditional fixed-cell methods molbiolcell.orgspringscience.combiorxiv.orgresearchgate.net. This approach allows for the monitoring of subtle morphological changes, acidic vesicle redistribution, and the progression of cell death and division processes without the loss of fragile cells that can occur during fixation springscience.combiorxiv.org.
A notable innovation in this area is Live Cell Painting, which utilizes a single fluorescent dye like Acridine Orange (AO) to capture detailed morphological information from living cells molbiolcell.orgspringscience.combiorxiv.orgresearchgate.net. This method has demonstrated high sensitivity, capable of detecting cellular responses at concentrations up to 40 times lower than conventional assays like MTT springscience.com. Live Cell Painting has been successfully applied to track acidic vesicle dynamics, detect subtle alterations caused by nanoparticles, and profile drug-induced liver injury, providing valuable insights into cell health and condition in real-time molbiolcell.orgspringscience.combiorxiv.orgresearchgate.net.
Enzyme Activity Assays (e.g., Topoisomerase Decatenation Assays, Telomerase Activity)
Enzyme activity assays are crucial for investigating the direct molecular targets of this compound and acridine derivatives, particularly their inhibitory effects on enzymes vital for DNA integrity and cell proliferation. Topoisomerases (Topo I and Topo II) and telomerase are key targets for many acridine-based anticancer agents rsc.orgnih.govresearchgate.netmdpi.comnih.govmdpi.comrhhz.netnih.govmdpi.comtandfonline.comcardiff.ac.ukceon.rsontosight.aiontosight.ainih.gov.
Acridine derivatives are known to inhibit topoisomerase activity, often by intercalating into DNA and preventing the enzymes from properly controlling DNA topology rsc.orgnih.govresearchgate.netmdpi.comnih.govmdpi.comnih.govtandfonline.comceon.rsontosight.aiontosight.ainih.gov. For example, a series of phthalazinone acridine derivatives displayed Topo II inhibition activity, and some also showed good PARP-1 inhibitory activities rhhz.net. Compound 8b exhibited potent inhibitory activity against Topo-I, while compound 7c showed remarkable Topo-II inhibitory activity mdpi.com. In another study, acridinyl ligands (compounds 8, 9, and 10) demonstrated significant inhibitory activity against topoisomerase IIB, with compound 8 showing greater activity (IC50 0.52 µM) compared to doxorubicin (B1662922) (IC50 0.83 µM) tandfonline.comcardiff.ac.uk. Certain 9-acridinyl amino acid derivatives also showed similar inhibitory potential towards topoisomerase II as amsacrine nih.gov. Telomerase, an enzyme involved in maintaining telomere length, is another target inhibited by acridine derivatives, contributing to their anticancer effects rsc.orgnih.govmdpi.com.
Table 3: Enzyme Inhibition by Acridine Derivatives
| Compound | Enzyme Target | IC50 / Inhibition (%) | Reference |
| Compound 9a | Topo II, PARP-1 | Inhibition observed | rhhz.net |
| Compound 8b | Topo-I | 3.41 µM | mdpi.com |
| Compound 7c | Topo-II | 7.33 µM | mdpi.com |
| Compound 136l | Topo I | Inhibition observed | rsc.org |
| Compound 8 | Topo IIB | 0.52 µM | tandfonline.comcardiff.ac.uk |
| Compound 9 | Topo IIB | 0.86 µM | tandfonline.com |
| Compound 10 | Topo IIB | 2.56 µM | tandfonline.com |
| Compound DL-01 | Topo IIα | 77% (at 100 µM) | nih.gov |
| Compound DL-07 | Topo IIα | 74% (at 100 µM) | nih.gov |
| Compound DL-08 | Topo IIα | 79% (at 100 µM) | nih.gov |
In Vitro and In Vivo Pharmacological Modeling
Pharmacological modeling, encompassing both in vitro and in vivo studies, is essential for translating the initial findings of this compound and acridine derivatives into potential therapeutic applications. In vitro models, such as cell lines and enzyme assays, provide controlled environments to study mechanisms of action and structure-activity relationships rsc.orgnih.govmdpi.comtandfonline.com. In vivo models, typically involving animal xenografts, offer a more complex biological context to assess drug efficacy, pharmacokinetics, and pharmacodynamics in a living system rsc.orgnih.govencyclopedia.pubiiarjournals.orgtandfonline.com.
In vitro studies often involve testing compounds against a panel of cancer cell lines to determine broad-spectrum activity and selectivity rsc.orgmdpi.comnih.govmdpi.com. For instance, certain acridine derivatives have shown selectivity for cancer cells over normal cells, indicating a desirable effect for chemotherapeutic treatments mdpi.com. In vivo models, such as tumor xenografts in mice, are used to evaluate the anti-tumor efficacy of promising acridine derivatives encyclopedia.pubiiarjournals.orgtandfonline.com. For example, 9-phenylacridine (B188086) (ACPH), an acridine derivative, exhibited anti-cancer action in both cell lines and an in vivo model encyclopedia.pubresearchgate.net. In vivo delivery of quinacrine (B1676205) and amsacrine, both acridine derivatives, induced p53 transcriptional activity in tumor xenografts tandfonline.com. Studies on spiro-acridine compounds have also utilized in vivo models to assess their antitumor effects, including their impact on angiogenesis iiarjournals.org. Non-clinical toxicity evaluations in mice are also conducted to assess the safety profile of these compounds before further development nih.gov.
Xenograft Models for Antitumor Efficacy
Xenograft models, which involve transplanting human cancer cells or tissues into immunodeficient animals, are indispensable tools for evaluating the in vivo antitumor efficacy of compounds. While direct comprehensive data on this compound in xenograft models for antitumor efficacy are limited in current literature, this methodology is extensively applied to study the anticancer potential of various acridine derivatives. The insights gained from these studies are highly relevant for understanding the potential applications of this compound or its structurally modified forms in oncology.
For instance, platinum-acridine agents, a class of DNA-targeted hybrid agents, have demonstrated promising tumor growth inhibition in xenograft models. In studies involving A549 human lung adenocarcinoma cells xenografted into athymic nude mice, unencapsulated platinum-acridine (PA) showed a 52% tumor growth inhibition relative to untreated controls. Liposomal formulations of PA also exhibited significant efficacy, with one formulation achieving a 72% reduction in tumor growth in A549 xenografts hznu.edu.cn. Another acridine derivative, Acriflavine (B1215748), has shown antitumor efficacy in orthotopic mouse models of breast cancer (4T1 cells) and in pancreatic cancer xenografts, where it downregulated metabolic pathways fishersci.caspacorporation.in. Furthermore, a specialty extract with anti-cancer properties, AEV01, demonstrated anti-tumor effects in an in vivo glioma-induced model, reducing tumor growth and decreasing the expression of CD36 fishersci.ca. These findings underscore the utility of xenograft models in assessing the in vivo efficacy of acridine-based compounds.
Table 1: Representative Antitumor Efficacy Findings of Acridine Derivatives in Xenograft Models
| Compound Class/Derivative | Cancer Cell Line (Xenograft Model) | Key Finding (Tumor Growth Inhibition) | Reference |
| Platinum-Acridine Agent (PA) | A549 lung adenocarcinoma (nude mice) | 52% inhibition (unencapsulated PA) | hznu.edu.cn |
| Liposomal PA | A549 lung adenocarcinoma (nude mice) | 72% inhibition (optimized formulation) | hznu.edu.cn |
| Acriflavine | 4T1 breast cancer, Pancreatic cancer | Downregulated metabolic pathways, antitumor efficacy | fishersci.caspacorporation.in |
| AEV01 (extract) | Glioblastoma (in vivo model) | Reduced tumor growth, decreased CD36 expression | fishersci.ca |
Animal Models for Immunological and Inflammatory Studies
This compound is recognized as a potent synthetic adjuvant and has been extensively studied in animal models to understand its role in inducing immunological and inflammatory responses. Notably, this compound can induce arthritis in various rat strains, exhibiting clinical and histopathological similarities to other arthritis models, such as collagen-induced arthritis fishersci.ca.
Research has highlighted the genetic influence on the susceptibility to this compound-induced arthritis. In comparative studies, LEW and DA rats developed severe and long-lasting arthritis after this compound injection, whereas E3 rats demonstrated resistance fishersci.ca. Further investigations using recombinant inbred strains derived from DA and E3 parentals revealed that susceptibility to this compound-induced arthritis was linked to strains sharing the RT1av1 major histocompatibility complex (MHC) gene, indicating a significant role for MHC genes in disease development fishersci.ca. However, non-MHC genes were also found to be crucial, as some recombinant strains with RT1av1 showed lower incidence or severity compared to DA rats, and LEW.1W rats (RT1u) were highly susceptible despite E3 rats (also RT1u) being resistant fishersci.ca. The T-cell dependence of this compound-induced arthritis has been supported by observations that nude rats, which lack T cells, are resistant to the condition fishersci.ca. These studies provide detailed insights into the genetic and cellular mechanisms underlying this compound's inflammatory effects.
Table 2: this compound-Induced Arthritis in Rat Strains
| Rat Strain | Arthritis Severity/Duration | Genetic Influence | T-cell Dependence | Reference |
| LEW | Severe and long-lasting | Influenced by MHC and non-MHC genes | T-cell dependent | fishersci.ca |
| DA | Severe and long-lasting | Influenced by MHC and non-MHC genes | T-cell dependent | fishersci.ca |
| E3 | Resistant | Resistant due to genetic background | - | fishersci.ca |
| Nude rats | Resistant | Lack of T cells | T-cell dependent | fishersci.ca |
Primary Cell Culture and Established Cell Line Assays
Cell culture assays are fundamental for initial screening and mechanistic studies of compounds like this compound. While specific data on this compound's direct effects in primary cell cultures and established cell lines are not widely detailed in the provided search results, the broader class of acridine derivatives is extensively studied using these methodologies. This highlights the applicability of these techniques for investigating this compound's cellular impact.
Common assays include cytotoxicity and viability assessments, often employing methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or dual staining with Acridine Orange (AO) and Propidium Iodide (PI) ontosight.ainih.govlabsolu.canih.govacs.orgfishersci.comhznu.edu.cn. AO is cell-permeable and stains all nucleated cells green, while PI only enters cells with compromised membranes, staining dead or dying cells red, allowing for viability assessment even in complex samples ontosight.ainih.govfishersci.comhznu.edu.cn.
Acridine derivatives have shown diverse cytotoxic activities across various established cancer cell lines. For example, certain acridine-sulfonamide hybrids demonstrated cytotoxicity against HepG2 (liver cancer), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer) cell lines, with IC50 values in the micromolar range nih.gov. Some 9-aminoacridine (B1665356) analogues exhibited significant cytotoxicity against human multiple myeloma (MM) cell lines (RPMI 8226 and MM1.R), correlating with their ability to inhibit the IRE1α-XBP1 pathway fishersci.ca. These compounds can induce apoptosis and affect cell cycle progression nih.govwikipedia.org. The AEV01 extract also showed dose-dependent cytotoxicity against glioma cell lines (HEK-293T and U-87 MG) fishersci.ca. These cell-based assays are critical for initial assessments of a compound's potency and mechanisms of action at a cellular level, serving as a precursor to in vivo studies for this compound and its derivatives.
Computational and In Silico Approaches
Computational and in silico methodologies play an increasingly vital role in drug discovery and development, offering cost-effective and time-efficient strategies for predicting molecular interactions and biological activities. These methods are highly relevant for a complex compound like this compound and its acridine derivatives.
Molecular Docking Studies for Target Identification and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity between a ligand (e.g., this compound) and a receptor (e.g., a protein target) to form a stable complex spacorporation.innih.gov. This method is crucial for identifying potential biological targets and understanding the specific binding modes at an atomic level.
While direct molecular docking studies specifically on this compound are not prominently detailed in the provided search results, this approach is widely applied to other acridine derivatives. For instance, studies have investigated the interactions of acridine derivatives with DNA topoisomerase I and IIα, key enzymes involved in DNA replication and transcription nih.govchembase.cn. Docking simulations have predicted the orientation of these derivatives within the enzyme's binding pockets, identifying crucial interactions such as hydrogen bonding and hydrophobic contacts with specific amino acid residues nih.govchembase.cnc19early.org. For example, chalcone-substituted 9-anilinoacridine (B1211779) derivatives showed significant binding affinity to topoisomerase-II (1ZXM), with Glide scores ranging from -5.88 to -7.50, outperforming the standard Ledacrine (-5.24) nih.gov. Similar studies have explored acridine derivatives binding to dihydrofolate reductase and microtubule affinity regulating kinase 4 (MARK4) c19early.org. These studies provide valuable insights into the molecular basis of acridine derivative activity and can guide the rational design of new compounds, including potential this compound analogs, with improved target specificity and binding characteristics.
Table 3: Representative Molecular Docking Findings for Acridine Derivatives
| Compound Class/Derivative | Target Protein (PDB ID) | Key Interaction/Binding Mode | Binding Affinity (e.g., Glide Score) | Reference |
| Chalcone-substituted 9-anilinoacridines | Topoisomerase II (1ZXM) | Strong hydrogen bonding, hydrophobic interactions | -5.88 to -7.50 (vs. Ledacrine -5.24) | nih.gov |
| Acridine-sulfonamide hybrids | Topoisomerase I/II | Inhibition of topoisomerase activity | IC50: 3.41 µM (Topo-I), 7.33 µM (Topo-II) | nih.gov |
| N-substituted Acridones | MARK4 | Binding to catalytic pocket, hydrogen bonds | Appreciable binding affinity | c19early.org |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that correlates the chemical structure of compounds with their biological activity nih.govlabsolu.ca. By establishing mathematical relationships between molecular descriptors (numerical representations of chemical structures) and observed biological effects, QSAR models can predict the activity of new or untested compounds.
QSAR studies have been widely applied to acridine derivatives to understand the structural features influencing their biological activities, such as antileukemia activity and DNA binding affinity fishersci.cauni.lu. For instance, QSAR models for DNA-binding topoisomerase inhibitors, specifically substituted bis[(acridine-4-carboxamide)propyl]methylamines, on murine Lewis lung carcinoma (LL(c)) cells identified spatial descriptors (e.g., Jurs descriptors) and polar interactions as crucial factors for predicting inhibitory activity uni.lu. The presence of rotatable bonds and molar refractivity also significantly affected inhibitory activity uni.lu. Another QSAR study on acridine 5,7-diones for cytotoxic activity against human colon adenocarcinoma cell lines suggested that hydrophobic moieties and branching positively influenced activity, while an increase in molecular surface area with a fractional negative charge was detrimental nih.gov. These analyses provide a systematic way to optimize the structure of acridine compounds for desired biological outcomes and can be applied to this compound to predict or enhance its immunomodulatory or other potential activities.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, charged centers) that are necessary for a molecule to bind to a specific biological target and elicit a particular biological effect macsenlab.com. Virtual screening then uses these pharmacophore models as queries to search large chemical databases for novel compounds that possess these critical features, thus accelerating the identification of potential lead compounds macsenlab.com.
This approach is routinely employed in the discovery and optimization of acridine derivatives. Both structure-based (when the target structure is known) and ligand-based (when only active ligands are known) pharmacophore models are utilized. For example, pharmacophore models have been developed for acridine derivatives to identify new inhibitors against various targets, including mTOR. Virtual screening campaigns, often followed by molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analyses, have successfully identified novel hits with high inhibitory activity and favorable drug-like properties. The efficiency of pharmacophore-based virtual screening allows for rapid exploration of vast chemical spaces, making it a powerful tool for discovering new this compound-like compounds with enhanced or novel biological activities.
Therapeutic and Diagnostic Potential of Avridine and Acridine Derivatives
Diagnostic Imaging Applications
Acridine (B1665455) and its derivatives are widely explored for their utility in various diagnostic imaging modalities, leveraging their distinct fluorescent properties and interactions with biological molecules. nih.govlabsolu.catristains.comfishersci.ca
Fluorescence-Guided Surgery and Intraoperative Imaging
Fluorescence-guided surgery (FGS) and intraoperative imaging techniques utilize fluorescent dyes to provide real-time visualization of tissues, aiding surgeons in precisely delineating tumor margins and identifying cancerous lesions. ontosight.aifishersci.ca Acridine derivatives have emerged as promising agents in this field:
Acridine Orange (AO) : This fluorescent dye is gaining renewed attention for its potential in surgical cancer imaging. Acridine Orange preferentially accumulates in the acidic microenvironment of tumor tissues and exhibits strong fluorescent properties, making it valuable for visualizing cancerous cells. labsolu.ca It has been investigated for wide-field fluorescence guidance during the removal of various tumors, including those in the breast, soft tissues, sarcomas, skin, conjunctiva, kidneys, lungs, and liver. labsolu.ca In neurosurgery, Acridine Orange, along with acriflavine (B1215748), has been identified as a fluorescent stain that can facilitate rapid tumor detection and pathological tissue examination. Its potential for improving tissue visibility in medical applications is also recognized. ontosight.ai
Radiolabeled Acridine Derivatives : The presence of an iodine atom in some acridine derivatives suggests their potential use in diagnostic imaging as radioactive tracers. labsolu.ca Research has explored the development of radiolabeled acridine complexes, such as the 68Ga-acridine complex, as Positron Emission Tomography (PET) agents for tumor imaging. Studies have shown significant tumor accumulation of these complexes, indicating their potential for visualizing tumorous lesions.
Historical Applications : Historically, acridine compounds were among the first fluorescent dyes applied in medicine. In 1953, acridine was used to identify cancer cells in vaginal smears by staining their nucleic acids, marking an early application of these compounds in medical diagnostics.
Cell Staining and Microscopy Applications
Acridine derivatives are indispensable tools in cell biology and microscopy due to their ability to bind to nucleic acids and exhibit distinct fluorescence characteristics, enabling detailed visualization and analysis of cellular components and processes. nih.gov
Nucleic Acid Staining : Acridine Orange (AO) is a well-known nucleic acid-selective metachromatic stain. It is widely used in fluorescence microscopy and flow cytometry for cell cycle determination and the analysis of cellular physiology. AO intercalates or binds with nucleic acids (DNA and RNA), emitting different colors depending on the type of nucleic acid and its concentration. When bound to double-stranded DNA (dsDNA), AO emits green fluorescence (around 520 nm), while its association with single-stranded DNA (ssDNA) or RNA results in red fluorescence (around 650 nm). This differential staining property allows for the distinction between live and dead cells and the assessment of cell cycle status.
Cellular Organelle and pH Sensing : As a slightly cationic and lipophilic fluorochrome, Acridine Orange can permeate cell and organelle membranes, accumulating in acidic compartments like lysosomes, where it emits orange light under low pH conditions. Acridine Yellow, another derivative, is employed as a fluorescent probe for non-invasive measurements of cytoplasmic pH changes in whole cells. While some acridine derivatives like quinacrine (B1676205) and 9-aminoacridine (B1665356) accumulate in organelles such as dense and alpha-granules in platelets due to pH differentials, they have been found to be poor indicators of cytoplasmic pH.
Differentiation and Detection : Acridine Orange's ability to penetrate cell membranes and its cationic properties allow it to differentiate between various cell types, including bacterial cells and white blood cells. It is used for enumerating microbial loads in samples, detecting cell wall-deficient bacteria, and for differential staining of human and prokaryotic cells. In pathological assessments, AO staining has been used to differentiate between gliosis and glial neoplasms, with malignant glial cells showing increased red fluorescence due to cytoplasmic RNA accumulation compared to reactive glial cells, which remain green. labsolu.ca It has also been applied for mapping mouse gliomas on 3-D reconstructed confocal imaging and for rapid, non-destructive imaging of whole prostate biopsies using video-rate fluorescence structured illumination microscopy. labsolu.ca
Flow Cytometry and Apoptosis : In flow cytometry, Acridine Orange, often in combination with Propidium (B1200493) Iodide (AO/PI), is used to measure DNA denaturation, cellular DNA/RNA content, and to detect DNA damage. This combination stain allows for the differentiation of live (green) and dead (red) cells, with a FRET interaction quenching the AO signal in dead cells where both dyes are present. AO is also utilized for identifying engulfed apoptotic cells.
Specific Derivatives : 3-amino-6-methoxy-9-(2-hydroxyethylamine)acridine (AMHA), an acridine derivative, is a DNA- and RNA-specific dye that exhibits adenine-thymine specificity and is suitable for flow cytometric analysis of the cell cycle. Acridone (B373769) derivatives have also been synthesized for cell imaging, demonstrating selective fluorescence based on their environment.
Clinical Translation and Investigational Status of Acridine Derivatives
Early Phase Clinical Trials (e.g., Phase I Studies of Amsacrine (B1665488) Derivatives)
Amsacrine, a notable acridine (B1665455) derivative, has been the subject of numerous clinical investigations. Early phase trials were crucial in establishing the groundwork for its potential use in oncology. A significant Phase II trial conducted by the EORTC Early Clinical Trial-Group involved 239 patients with a range of advanced solid tumors. nih.gov In this study, amsacrine was administered to patients with various cancers, including head and neck cancer, epidermoid lung cancer, breast carcinoma, melanoma, renal cell cancer, colorectal cancer, and non-seminomatous testicular cancer. nih.gov While some antitumor activity was noted in head and neck cancer, the drug did not show significant efficacy in the other solid tumors evaluated in this particular trial. nih.gov Such studies, while not always leading to broad approvals, are vital for defining the specific niches where a compound might be effective and for understanding its behavior in human subjects.
Another derivative, known as CI-921, was selected for clinical trial based on its activity in preclinical models. researchgate.net These early clinical evaluations are fundamental for determining the viability of new acridine analogues as they progress through the drug development pipeline.
Investigational Therapeutic Applications
The unique ability of the planar acridine structure to intercalate with DNA and inhibit key enzymes like topoisomerases has made its derivatives attractive candidates for cancer therapy. researchgate.netrsc.orgnih.gov Research has focused on their application against both blood cancers and solid tumors.
Amsacrine has been most notably applied against acute leukemia. nih.gov It was the first synthetic topoisomerase II poison to be approved for clinical use, primarily in the treatment of leukemia and lymphoma. nih.gov The mechanism of action, involving the inhibition of enzymes crucial for DNA replication, is particularly effective against rapidly proliferating cancer cells characteristic of hematopoietic malignancies. nih.govresearchgate.net The development of FLT3 inhibitors, some of which are based on different chemical scaffolds, for acute myeloid leukemia (AML) highlights the ongoing search for targeted therapies for this disease, a field where acridine derivatives first made a significant impact. mdpi.comresearchgate.net
The investigation of acridine derivatives has extended to a variety of solid tumors, with mixed but often promising results.
Lung Adenocarcinoma: Several studies have explored the efficacy of acridine derivatives against lung cancer cell lines. mdpi.cominformativejournals.com One study tested a series of 9-aminoacridine (B1665356) derivatives against small cell lung cancer (SCLC), finding they could effectively inhibit cellular proliferation. nih.gov Another investigation evaluated novel acridine N-acylhydrazone derivatives on a lung adenocarcinoma cell line (A549), suggesting their potential for future development as anticancer agents. mdpi.com Platinum-acridine hybrids have also been developed, showing high potency in non-small cell lung cancer (NSCLC) cell lines, approximately 500-times more potent than cisplatin (B142131) in some cases. morressier.com
Melanoma: Acridine derivatives have been evaluated for the treatment of melanoma, leveraging their ability to target melanin (B1238610) or act as DNA intercalating agents. nih.govnih.gov Researchers have developed 125I-radiolabeled acridine derivatives for targeted radionuclide therapy. researchgate.net Preclinical evaluations of these compounds confirmed their ability to induce significant radiotoxicity in B16F0 melanoma cells. researchgate.net Further studies have supported the potential of these radiolabeled compounds for treating melanoma. mdpi.com
Sarcomas: Pilot studies have demonstrated the potential of Acridine Orange-based therapies for sarcomas. nih.gov One clinical study investigated radiation therapy after systemic administration of Acridine Orange for patients with terminal cancer, including those with radioresistant tumors, suggesting potential effectiveness. researchgate.net
The table below summarizes key research findings for acridine derivatives in various solid tumors.
| Compound/Derivative Class | Cancer Type | Research Finding |
| Amsacrine | Epidermoid Lung Cancer, Melanoma | Lacked significant efficacy in a Phase II EORTC trial. nih.gov |
| Platinum-acridine hybrids | Non-Small Cell Lung Cancer (NSCLC) | Showed low-nanomolar cancer cell kill in NSCLC cell lines, demonstrating high potency. morressier.com |
| 9-aminoacridine derivatives | Small Cell Lung Cancer (SCLC) | Indicated effective inhibition of cellular proliferation in SCLC cell lines. nih.gov |
| 125I-radiolabeled acridines | Melanoma | Induced significant in vitro radiotoxicity to B16F0 melanoma cells. researchgate.net |
| Acridine Orange (iAOR) | Radioresistant Sarcomas | Systemic administration followed by radiation was suggested to be potentially effective. researchgate.net |
A critical aspect of clinical development is understanding how a drug interacts with other therapies. For acridine derivatives, metabolic pathways are a key consideration. For instance, the promising anti-tumor compound C1748 was found to be metabolized by phase II enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov The involvement of UGTs in the metabolism of an acridine derivative indicates a potential for drug-drug interactions, as these enzymes are responsible for the metabolism of many other medications. Co-administration with drugs that induce or inhibit UGTs could alter the concentration and efficacy of the acridine agent.
Clinical Utility in Diagnostic Procedures (e.g., Acridine Orange in Cancer Imaging)
Beyond therapeutics, acridine derivatives have found a significant role in diagnostics, primarily due to their fluorescent properties. Acridine Orange (AO) is a well-known fluorescent dye that has gained attention for its applications in cancer imaging. nih.govnih.govresearchgate.net
AO's utility stems from its ability to differentially stain nucleic acids (DNA and RNA), which are abundant in rapidly synthesizing malignant cells. achr.co.in This property allows it to be used in fluorescence microscopy to detect cancer cells in exfoliated samples, such as sputum for lung cancer screening. achr.co.in Studies have shown that Acridine Orange fluorescence microscopy (AOFM) has a high sensitivity and accuracy for detecting lung cancer cells in sputum samples. achr.co.in
Furthermore, AO is being explored for intraoperative fluorescence guidance during cancer surgery. nih.govnih.govresearchgate.net Its preferential accumulation in the acidic environment of tumor tissues and its strong fluorescent properties make it a candidate for helping surgeons visualize tumor margins. nih.gov While the number of clinical studies is still limited, pilot investigations have shown the feasibility of using AO as an intraoperative fluorescent dye. nih.govnih.gov
| Diagnostic Application | Acridine Derivative | Method | Key Finding |
| Cancer Cell Screening | Acridine Orange (AO) | Fluorescence Microscopy of Sputum | Demonstrated high sensitivity (92.31%) and accuracy (90.24%) for detecting lung cancer cells. achr.co.in |
| Surgical Cancer Imaging | Acridine Orange (AO) | Intraoperative Fluorescence Guidance | Pilot studies have shown the safety and feasibility of its application as an intraoperative fluorescent dye. nih.govnih.govresearchgate.net |
Future Research Directions and Unanswered Questions in Avridine Science
Deeper Elucidation of Complete Mechanistic Pathways for Avridine's Immunomodulatory Effects
While this compound is recognized as a potent immunomodulator, its complete mechanistic pathways are not yet fully elucidated. Research indicates that this compound acts as a macrophage-activating agent, enhances the bactericidal activity of neutrophils, and boosts lymphocyte cytotoxicity. tandfonline.comcaymanchem.com Furthermore, it functions as an interferon inducer. nih.govnih.govartandersonmd.com Studies have also shown that this compound can stimulate mucosal immunity and increase the number of CD4+ T cells and MHC class II+ cells. tandfonline.comcaymanchem.comartandersonmd.comasm.org
Future investigations should aim to precisely map the intracellular and intercellular signaling cascades triggered by this compound. This includes identifying the specific cellular receptors to which this compound binds, understanding the downstream molecular events that lead to immune cell activation and cytokine production, and differentiating the contributions of innate versus adaptive immune pathways. A comprehensive understanding of these mechanisms is essential for rational drug design and for predicting its effects in diverse immunological contexts.
Development of Novel this compound Analogues with Enhanced Selectivity and Reduced Reactogenicity
This compound, while effective as an adjuvant, has been associated with reactogenicity, such as its ability to induce paw swelling and experimental rheumatoid arthritis in rats. caymanchem.combiocompare.com This inflammatory potential underscores the need for the development of novel this compound analogues. Future research should focus on structure-activity relationship (SAR) studies to identify chemical modifications that can enhance its desired immunomodulatory effects (e.g., adjuvant activity) while simultaneously reducing undesirable inflammatory or reactogenic properties. The goal is to design compounds with improved selectivity for specific immune pathways or cell types, thereby maximizing therapeutic benefit and minimizing adverse reactions.
Strategies to Overcome Innate and Acquired Resistance Mechanisms
For an immunomodulatory compound like this compound, "resistance" may manifest as a suboptimal or waning host immune response rather than microbial resistance. Although this compound is an adjuvant and not an antimicrobial, the immune system's responsiveness can be influenced by various factors. Research is needed to understand if the host immune system can develop counter-regulatory mechanisms that diminish this compound's efficacy over time or with repeated administration. This includes investigating factors that might lead to a blunted or altered immune response, such as immune exhaustion, regulatory cell induction, or changes in cytokine profiles. Strategies to overcome such limitations could involve optimizing dosing regimens, combining this compound with other immunomodulators, or developing formulations that sustain its immunostimulatory effects.
Exploration of New Therapeutic Combinations Involving this compound
This compound has demonstrated efficacy as an adjuvant when combined with inactivated viral antigens in vaccines against avian influenza, rabies, and foot-and-mouth disease (FMDV). tandfonline.comnih.govnih.govtandfonline.comnih.govnih.gov Expanding on this, future research should explore novel therapeutic combinations involving this compound. This could include its co-administration with antigens for other infectious diseases, cancer immunotherapies, or in autoimmune conditions where a modulated immune response is beneficial. Investigations into synergistic effects with other immunomodulatory agents, chemotherapeutic drugs, or targeted therapies could unlock new clinical applications for this compound, potentially enhancing treatment outcomes across a broader spectrum of diseases.
Investigations into Long-Term Immunological Memory and Durability of Response with this compound Adjuvants
A critical aspect of vaccine development and immunotherapeutic strategies is the induction of long-term immunological memory and durable protective responses. This compound has been shown to enhance the persistence of antibody responses in rabies vaccines and induce long-lasting specific antibody responses and memory in FMDV vaccination models. nih.govnih.gov
Future research should systematically quantify the duration of immunological memory induced by this compound-adjuvanted formulations. This includes characterizing the longevity and quality of antigen-specific B and T cell memory populations, understanding the mechanisms that contribute to the persistence of these memory cells, and assessing the durability of protection against re-challenge. Such investigations are vital for establishing optimal immunization schedules and for developing vaccines that provide sustained immunity.
Pharmacogenomic Studies to Predict Patient Response and Toxicity for this compound-Based Therapeutics
Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, represents a crucial future research direction for this compound. Given that this compound is a synthetic lipid amine with immunomodulatory properties and not an acridine (B1665455) derivative (a distinct class of compounds known for DNA intercalation), pharmacogenomic studies for this compound would focus on identifying genetic markers that predict individual patient responses to this compound-based adjuvants or therapeutics. This would include investigating genetic polymorphisms that influence the magnitude, type, or duration of the immune response, as well as those associated with the potential for reactogenicity or other adverse effects. Such studies could pave the way for personalized medicine approaches, allowing for the selection of patients most likely to benefit from this compound therapy and the identification of those at higher risk of adverse reactions, thereby optimizing its clinical application.
Q & A
Q. What experimental models are most effective for studying Avridine-induced arthritis, and how are they optimized for dose-response relationships?
To establish reliable models, researchers should use Sprague-Dawley or Lewis rats, as these strains show consistent susceptibility to this compound-induced arthritis. Dose optimization requires a multi-arm design with escalating doses (e.g., 0.75–7.5 mg/rat) to assess incidence, latency, and severity. For example, a 1995 study demonstrated that 1.5 mg/rat induced arthritis in 86% of rats within 15 days, while 3.75 mg/rat caused 100% incidence by day 13 . Include control groups receiving Freund’s Incomplete Adjuvant (FIA) alone to isolate this compound-specific effects. Statistical methods like ANOVA with post-hoc Tukey tests are recommended to compare dose-dependent outcomes.
Q. What standardized protocols exist for evaluating this compound’s adjuvant activity in immunological studies?
Protocols should involve subcutaneous injection of this compound emulsified with antigens (e.g., ovalbumin) in animal models. Monitor T-cell proliferation via flow cytometry (CD4+/CD8+ markers) and cytokine profiling (ELISA for IL-17, TNF-α). A key methodological consideration is ensuring adjuvant purity: this compound (CP-20961) must be synthesized under GMP conditions to avoid batch variability, as impurities may confound immune responses . Include longitudinal assessments (e.g., weekly paw swelling measurements) to capture chronic disease progression.
Q. How should researchers control for confounding variables in this compound toxicity studies?
Implement a stratified randomization approach to balance genetic backgrounds (e.g., MHC haplotype variations) and environmental factors (diet, housing stress). Use littermate controls and standardized scoring systems (e.g., arthritis index scales) to minimize observer bias. Toxicokinetic analyses (plasma/tissue this compound levels via HPLC) should correlate administered doses with systemic exposure .
Advanced Research Questions
Q. How do genetic factors (MHC/non-MHC) influence this compound-induced disease heterogeneity, and what experimental designs address this?
this compound’s arthritogenic effects are modulated by both MHC (e.g., RT1 locus in rats) and non-MHC genes. To dissect genetic contributions, use congenic strains or CRISPR-edited models. A 1995 study found MHC genes influenced disease onset (13–15 days), while non-MHC genes affected severity (mean maximal severity: 10–15) . Genome-wide association studies (GWAS) in F2 hybrids can identify quantitative trait loci (QTLs). Pair these with transcriptomic profiling (RNA-seq of synovial tissue) to link genetic variants to inflammatory pathways.
Q. How can researchers resolve contradictions in this compound study outcomes across different laboratories?
Discrepancies often arise from methodological variability (e.g., adjuvant formulation, endpoint criteria). Adopt the ARRIVE 2.0 guidelines for rigorous reporting of animal studies, including detailed descriptions of this compound preparation, injection sites, and blinding protocols . Meta-analyses of historical data (e.g., incidence rates across 10+ studies) with random-effects models can quantify heterogeneity sources. Sensitivity analyses should test robustness to outlier exclusion .
Q. What advanced methodologies enable longitudinal analysis of this compound’s chronic effects on immune tolerance?
Combine in vivo imaging (MRI for joint erosion) with single-cell RNA sequencing (scRNA-seq) of infiltrating immune cells. For mechanistic depth, use adoptive transfer experiments: transfer T-cells from this compound-treated donors to naïve recipients to test disease transmissibility. Flow cytometry panels should include exhaustion markers (PD-1, TIM-3) to track T-cell dysfunction over time .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action in adjuvant-induced autoimmunity?
Integrate proteomics (LC-MS/MS of synovial fluid), metabolomics (NMR-based profiling), and epigenomics (ChIP-seq for histone modifications in T-cells). For example, identify this compound-induced post-translational modifications (e.g., citrullinated peptides) that trigger anti-citrullinated protein antibodies (ACPAs). Network analysis (Cytoscape) can map interactions between this compound-metabolizing enzymes and immune pathways .
Q. What strategies improve reproducibility in this compound research across institutions?
Establish inter-laboratory harmonization protocols:
- Standardize this compound sourcing (e.g., CAS registry-approved vendors).
- Share raw data via repositories (Figshare, Zenodo) with FAIR principles.
- Conduct ring trials where multiple labs replicate the same protocol (e.g., 1.5 mg/rat dose) and compare outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
